An In-depth Technical Guide to the Chemical Properties of 8-Hydroxyquinoline-5-sulfonic acid dihydrate
An In-depth Technical Guide to the Chemical Properties of 8-Hydroxyquinoline-5-sulfonic acid dihydrate
Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core chemical properties, applications, and handling of 8-Hydroxyquinoline-5-sulfonic acid dihydrate. This document moves beyond a simple data sheet to offer insights into the causality behind its chemical behavior and its applications in various scientific fields.
Introduction and Significance
8-Hydroxyquinoline-5-sulfonic acid (8-HQS) is a derivative of the heterocyclic compound 8-hydroxyquinoline, which is known for its potent chelating properties. The addition of a sulfonic acid group at the 5-position of the quinoline ring significantly enhances the water solubility of the molecule, broadening its applicability in aqueous systems.[1] While it exists in anhydrous and various hydrated forms, this guide will focus on the dihydrate, a common commercially available form. Its ability to form stable, often colored, complexes with a wide range of metal ions makes it an invaluable reagent in analytical chemistry, a versatile building block in synthetic chemistry, and a compound of interest in pharmacology.[2][3]
Core Chemical and Physical Properties
The fundamental properties of 8-Hydroxyquinoline-5-sulfonic acid are summarized below. It is important to note that properties such as melting point can vary depending on the degree of hydration.
| Property | Value | Source(s) |
| IUPAC Name | 8-hydroxyquinoline-5-sulfonic acid | [4][5][6] |
| Synonyms | 5-Sulfo-8-quinolinol, 5-Sulfooxine, Oxine-5-sulfonic acid | [6][7] |
| Molecular Formula | C₉H₇NO₄S (anhydrous) | [4][6][7][8] |
| C₉H₇NO₄S · 2H₂O (dihydrate) | ||
| Molecular Weight | 225.22 g/mol (anhydrous basis) | [4][7][8][9] |
| 261.25 g/mol (dihydrate) | ||
| CAS Number | 84-88-8 (anhydrous) | [4][6][8][10] |
| 207386-92-3 (hydrate) | [5][9][11][12][13] | |
| 283158-18-9 (monohydrate) | [14] | |
| Appearance | Yellow to green or light yellow crystalline powder. | [2][7][8][9][10][13] |
| Melting Point | >300 °C; 311-313 °C (decomposes). | [7][8][11][12][14] |
| Solubility | Very soluble in water; soluble in pyridine; slightly soluble in organic solvents like DMSO and methanol. | [1][2][7][9] |
| Density | ~1.632 g/cm³ | [7][10] |
| pKa | pK₁: 4.09 (protonated nitrogen); pK₂: 8.78 (phenolic hydroxyl) at 25°C. | [2][8] |
Molecular Structure and Spectroscopic Profile
The structure of 8-Hydroxyquinoline-5-sulfonic acid consists of a fused bicyclic system (quinoline) with a hydroxyl group at position 8 and a sulfonic acid group at position 5. This arrangement is crucial for its function as a chelating agent.
Caption: Molecular structure of 8-Hydroxyquinoline-5-sulfonic acid.
Spectroscopic Insights:
-
Infrared (IR) Spectroscopy: The IR spectrum of 8-HQS shows characteristic absorption bands. A broad band is typically observed in the 3400-3100 cm⁻¹ region, corresponding to the O-H stretching vibrations of the phenolic hydroxyl group and water of hydration. Strong absorptions around 1230 cm⁻¹ and 1030 cm⁻¹ are attributable to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonate group.[15]
-
¹H NMR Spectroscopy: In a deuterated solvent like CD₃OD, the proton NMR spectrum reveals distinct signals for the aromatic protons on the quinoline ring.[15] The chemical shifts are influenced by the electron-withdrawing sulfonic acid group and the electron-donating hydroxyl group.
-
Mass Spectrometry: Electron ionization mass spectrometry typically shows a prominent peak for the molecular ion of the anhydrous form (m/z = 225).[4][6] The fragmentation pattern can provide further structural confirmation.
Reactivity and Chelation Chemistry
The primary chemical utility of 8-Hydroxyquinoline-5-sulfonic acid stems from its role as a monoprotic, bidentate chelating agent.[3][16] The nitrogen atom of the quinoline ring and the oxygen atom of the adjacent hydroxyl group act as Lewis bases, donating electron pairs to a metal ion to form a stable five-membered ring. This chelation is the basis for its use in the determination of metal ions.[2]
Caption: Chelation of a metal ion (Mⁿ⁺) by 8-HQS.
The formation and stability of these metal complexes are pH-dependent. The sulfonic acid group, being strongly acidic, is typically deprotonated in solution, enhancing the molecule's water solubility but not directly participating in chelation. The chelation process involves the deprotonation of the phenolic hydroxyl group, which is facilitated by the presence of the metal ion.
Applications in Research and Development
Analytical Chemistry
8-HQS is widely employed as a chromogenic reagent for the spectrophotometric determination of various metal ions. Upon chelation, the resulting complex often exhibits a distinct color, and the intensity of this color, measured by a spectrophotometer, is proportional to the concentration of the metal ion. It is used in the determination of transition metals and other ions.[2][3]
Synthetic Chemistry
As a versatile ligand, 8-HQS is used in the synthesis of coordination complexes with unique properties. These complexes are being investigated for applications in materials science, for instance, as luminescent materials.[15] Furthermore, it serves as an intermediate in the synthesis of more complex molecules, including anti-schistosomal compounds and fat mass and obesity-associated protein inhibitors.[8]
Experimental Protocols
Synthesis of a Zinc(II)-8-HQS Complex
This protocol is adapted from a published procedure for synthesizing a bis(8-hydroxyquinoline-5-sulfonic acid)zincate(II) complex.[3]
Materials:
-
Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)
-
8-Hydroxyquinoline-5-sulfonic acid (8-HQS)
-
25% Ammonium Hydroxide (NH₄OH) solution
-
Sulfuric Acid (H₂SO₄), dilute
-
Deionized Water
Procedure:
-
Prepare Zinc Solution: Dissolve 2.87 g of ZnSO₄·7H₂O in 5 mL of deionized water.
-
Prepare Ligand Solution: In a separate beaker, dissolve 6.75 g of 8-HQS in 150 mL of 25% NH₄OH solution.
-
Complexation: Add the zinc solution to the 8-HQS solution with stirring.
-
pH Adjustment: Adjust the pH of the mixture to 4.5 using dilute sulfuric acid. Continuous stirring is essential.
-
Precipitation: A yellow crystalline complex will separate from the solution upon stirring for approximately 5 minutes at room temperature.
-
Isolation: Filter the solid product using a Buchner funnel.
-
Washing: Wash the filtered solid several times with deionized water to remove unreacted starting materials and soluble byproducts.
-
Recrystallization: For higher purity, the complex can be recrystallized from aqueous NH₄OH, with the pH again adjusted to 4.5.
Caption: Workflow for the synthesis of a Zinc(II)-8-HQS complex.
Purification Method
For general purification of 8-Hydroxyquinoline-5-sulfonic acid itself, crystallization is an effective method. The acid can be crystallized from water (where it may form a hydrate) or from dilute hydrochloric acid (approximately 2% by weight).[2][8]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 8-Hydroxyquinoline-5-sulfonic acid dihydrate.
-
GHS Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][13][17]
-
Handling: Use only in a well-ventilated area or outdoors.[10][13] Avoid breathing dust.[10][13] Wash hands and any exposed skin thoroughly after handling.[10][13][17]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[10][13] It is hygroscopic and should be protected from moisture.[8][9] Store locked up.[10][18]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][13][18]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical help.[10][13][18]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][13]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10][13][18]
Conclusion
8-Hydroxyquinoline-5-sulfonic acid dihydrate is a highly functionalized molecule whose value is derived from the interplay between its 8-hydroxyquinoline core and its solubilizing sulfonic acid group. Its well-characterized chemical properties, particularly its ability to act as a potent bidentate chelating agent, have established it as a staple reagent in analytical laboratories. Ongoing research continues to find new applications for this versatile compound and its derivatives in synthetic chemistry, materials science, and drug development, underscoring its enduring importance in the scientific community.
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8-hydroxy-quinoline-5-sulfonic acid, CAS No. 84-88-8 - iChemical. (n.d.). Retrieved from [Link]
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8-Hydroxyquinoline-5-sulfonic acid hydrate - 50g | Worldwide Life Sciences. (2026, February 27). Retrieved from [Link]
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8-Hydroxyquinoline-5-sulfonic acid | C9H7NO4S | CID 6792 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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8-Hydroxy-5-quinolinesulfonic acid hydrate - Sorachim SA. (n.d.). Retrieved from [Link]
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8-Hydroxyquinoline-5-sulfonic acid - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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IR Spectrum of 8-Hydroxyquinoline-5-sulfonic acid - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
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8-Hydroxyquinoline - SAFETY DATA SHEET. (2025, July 28). penta.cz. Retrieved from [Link]
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Sobhana, N. S., et al. (n.d.). Synthesis, Spectral and Thermogravimetric Investigation of Zinc(II) Complex of 8-Hydroxyquinoline-5-sulphonic Acid. Asian Journal of Chemistry. Retrieved from [Link]
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Four-Coordinate Monoboron Complexes with 8-Hydroxyquinolin-5-Sulfonate: Synthesis, Crystal Structures, Theoretical Studies, and Luminescence Properties. (2022, May 28). MDPI. Retrieved from [Link]
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8-Hydroxyquinoline - bionity.com. (n.d.). Retrieved from [Link]
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